molecular formula C22H17F3N4O3 B6555237 6-(4-ethoxyphenyl)-2-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 1040642-90-7

6-(4-ethoxyphenyl)-2-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No. B6555237
CAS RN: 1040642-90-7
M. Wt: 442.4 g/mol
InChI Key: CIAVRFWHBPLNCB-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an ethoxy group attached to a phenyl ring, a trifluoromethyl group also attached to a phenyl ring, an oxadiazole ring, and a pyridazinone ring. These functional groups could potentially impart a variety of chemical properties to the compound .


Molecular Structure Analysis

The presence of multiple aromatic rings (phenyl and oxadiazole) likely contributes to the compound’s stability. The trifluoromethyl group is electron-withdrawing, which could impact the reactivity of the compound .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing trifluoromethyl group and the electron-donating ethoxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity .

Future Directions

The study of compounds with these functional groups could be a promising area of research, given the diverse biological activities exhibited by similar compounds .

properties

IUPAC Name

6-(4-ethoxyphenyl)-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N4O3/c1-2-31-17-9-5-14(6-10-17)18-11-12-20(30)29(27-18)13-19-26-21(28-32-19)15-3-7-16(8-4-15)22(23,24)25/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAVRFWHBPLNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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